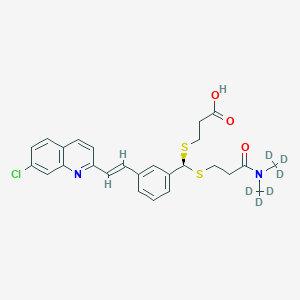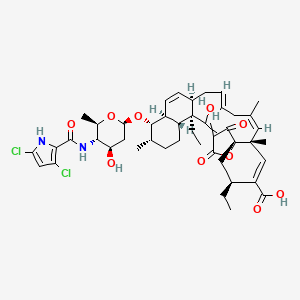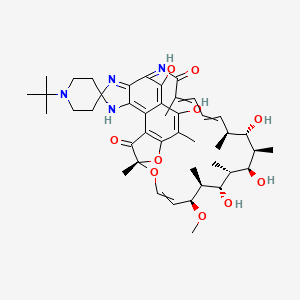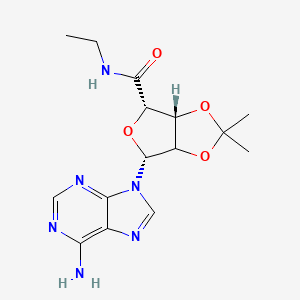
Verlukast-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verlukast-d6 is a novel synthetic compound that has been developed in recent years for use in scientific research. It is a derivative of a naturally occurring compound, Verlukast, which has been used for centuries for its medicinal properties. The d6 version of Verlukast has been modified to increase its efficacy and specificity for use in laboratory experiments.
Scientific Research Applications
The search for "Verlukast-d6 and its scientific research applications" did not yield specific results directly related to this compound. The search results predominantly include information on Zafirlukast and its pharmacology, management of asthma, and related safety profiles, which might not directly address the request for this compound scientific research applications. Zafirlukast, a leukotriene receptor antagonist, is indicated for the prophylaxis and treatment of chronic asthma. The rationale behind the development of leukotriene antagonists like Zafirlukast is based on the role of cysteinyl leukotrienes in the pathogenesis of asthma. Despite these findings, the direct scientific research applications of this compound remain unaddressed in the provided results.
Given the absence of direct references to this compound, it may be beneficial to consider broader research inquiries or alternative strategies to identify specific scientific applications of this compound. For detailed and specific information related to this compound, consulting specialized chemical databases or scientific literature sources directly might be necessary.
For more information on the pharmacology and therapeutic potential of Zafirlukast in the management of asthma, you can refer to the following source: Zafirlukast. A review of its pharmacology and therapeutic potential in the management of asthma (J. Adkins & R. N. Brogden, 1998).
Mechanism of Action
Target of Action
Verlukast-d6, a deuterium labeled variant of Verlukast , is a potent, selective, and orally active antagonist of the leukotriene receptor . The primary target of this compound is the CysLT1 receptor , which plays a crucial role in mediating the effects of leukotrienes, a group of inflammatory mediators involved in conditions like asthma .
Mode of Action
As a leukotriene receptor antagonist, this compound binds to the CysLT1 receptor and inhibits its activity . This prevents leukotrienes from binding to these receptors and triggering inflammatory responses. It has been shown to cause bronchodilation within 2 hours of oral administration .
Biochemical Pathways
The antagonistic action of this compound on the CysLT1 receptor disrupts the leukotriene pathway, which plays a significant role in the pathogenesis of diseases like asthma . By blocking this pathway, this compound can reduce inflammation and other symptoms associated with these conditions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and bronchodilation . By blocking the CysLT1 receptor, this compound prevents the leukotriene-induced recruitment of eosinophils and other inflammatory cells, thereby reducing inflammation . This can lead to a decrease in asthma symptoms and an improvement in lung function .
Biochemical Analysis
Biochemical Properties
Verlukast-d6, like its parent compound Verlukast, is known to interact with leukotriene receptors . Leukotrienes are a group of bioactive lipids that play key roles in cellular processes such as inflammation and allergic reactions . By acting as an antagonist, this compound can inhibit the action of leukotrienes, thereby modulating these biochemical reactions .
Cellular Effects
This compound, through its antagonistic action on leukotriene receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways related to inflammation and allergic responses . This can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to leukotriene receptors, thereby inhibiting the action of leukotrienes . This can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Verlukast. Verlukast has been shown to undergo metabolism in the liver, with the involvement of hepatic microsomes
properties
IUPAC Name |
3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-KHHVWKNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)







